GSK 3008348

αvβ6 integrin binding affinity radioligand binding

Essential for pulmonary fibrosis models requiring precise inhaled dosing. Its exceptional aqueous solubility (>71 mg/mL) and prolonged receptor occupancy (t1/2 ~7h) enable direct nebulization without complex formulation, delivering reliable, sustained target engagement in rodent studies. For research use only.

Molecular Formula C29H37N5O2
Molecular Weight 487.6 g/mol
Cat. No. B11933988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK 3008348
Molecular FormulaC29H37N5O2
Molecular Weight487.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C
InChIInChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25+/m0/s1
InChIKeyZMXBIIQMSGOIRZ-WIOPSUGQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK3008348 (3S)-3-(3-(3,5-Dimethyl pyrazol-1-yl)phenyl)-4-((3S)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid: A High-Affinity, Selective αvβ6 Integrin Inhibitor for Inhaled Anti-Fibrotic Research


GSK3008348 is a nonpeptidic small molecule that functions as an RGD-mimetic antagonist of the αvβ6 integrin, a key activator of the pro-fibrotic cytokine TGFβ1 [1]. It is characterized by a (3S)-configured butanoic acid core, a 3-(3,5-dimethylpyrazol-1-yl)phenyl group, and a (3S)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl moiety [2]. Unlike oral αvβ6 inhibitors under development, GSK3008348 was specifically optimized for inhaled delivery, exhibiting a combination of sub-nanomolar target affinity, prolonged receptor residence time, and exceptional aqueous solubility that supports direct pulmonary administration [1][2].

Why Generic αvβ6 Inhibitors Cannot Substitute for GSK3008348 in Inhalation-Targeted Research


The performance of an αvβ6 integrin antagonist is not defined solely by its primary target potency but by a confluence of physicochemical, pharmacokinetic, and stereochemical properties that dictate its utility in a given route of administration [1]. GSK3008348 was explicitly engineered to achieve high solubility in saline at neutral pH (>71 mg/mL) and a long receptor dissociation half-life (7 hours), attributes that are essential for maintaining local therapeutic concentrations in the lung following nebulization [2]. These properties are not shared across the broader class of αvβ6 inhibitors; for instance, next-generation oral αvβ6 antagonists achieve systemic bioavailability through increased lipophilicity and reduced solubility, making them unsuitable surrogates for inhaled dosing studies [1]. Furthermore, the (3S,3S) stereochemical configuration of GSK3008348 is integral to its high-affinity binding mode, and alternative diastereomers or racemic mixtures exhibit substantially diminished activity, underscoring the necessity of procuring the exact stereoisomer [3].

Quantitative Evidence Differentiating GSK3008348 from Alternative αvβ6 Integrin Antagonists


Sub-Nanomolar αvβ6 Binding Affinity: GSK3008348 vs. Next-Generation Oral αvβ6 Inhibitors

GSK3008348 demonstrates exceptional binding affinity for the αvβ6 integrin, with a radioligand binding pKi of 11 (corresponding to a Ki of 0.01 nM) [1]. This places it approximately 3 log units more potent than a representative orally bioavailable αvβ6 inhibitor from the same chemical series, which exhibits a cell adhesion pIC50 of 8.0 [2]. While direct pKi/pIC50 comparisons across assay formats require caution, the >100-fold difference in functional potency highlights the distinct optimization goals for inhaled versus oral candidates. GSK3008348 achieves this high affinity through specific interactions between its tetrahydronaphthyridine moiety and the αv subunit, as well as the pyrazole-aryl group with the β6 subunit [3].

αvβ6 integrin binding affinity radioligand binding target engagement inhaled therapy

Integrin Selectivity Profile: GSK3008348 Discriminates αvβ6 from Other RGD-Binding Integrins

GSK3008348 exhibits a well-defined selectivity window across the RGD-binding integrin family. In cell adhesion assays, the compound displays IC50 values of 3.9 nM against αvβ1, 50 nM against αvβ3, 1,000 nM against αvβ5, and 16 nM against αvβ8 . Relative to its primary target αvβ6 (IC50 = 0.02 nM in the same assay format), this corresponds to a minimum selectivity of 195-fold for the TGFβ-activating integrins (αvβ8) and up to 50,000-fold for αvβ5 [1]. This profile is distinct from pan-αv integrin inhibitors that more broadly suppress αvβ1, αvβ3, and αvβ5, and from quaternized betaine analogs that exhibit enhanced selectivity (1.4 to >3 logs) but possess altered physicochemical properties incompatible with inhaled delivery [2]. GSK3008348 thus occupies a specific niche: high αvβ6 potency combined with a selectivity profile that minimizes interference with αvβ5 and αvβ3, which are implicated in angiogenesis and wound healing [3].

αvβ6 integrin selectivity cell adhesion assay RGD integrin family off-target profiling

Prolonged Receptor Residence Time: GSK3008348 Exhibits a 7-Hour Dissociation Half-Life

GSK3008348 displays an unusually long dissociation half-life of 7 hours from the αvβ6 integrin, as determined by radioligand binding kinetic studies [1]. This slow off-rate translates to prolonged target engagement in vivo: following intranasal administration in mice, GSK3008348 maintains inhibition of TGFβ signaling for an extended duration [2]. In contrast, many small molecule integrin antagonists, including early peptidomimetic leads and some oral candidates, exhibit rapid dissociation kinetics that necessitate more frequent dosing or higher concentrations to maintain receptor occupancy [3]. The extended residence time of GSK3008348 is attributed to its deep binding mode within the RGD-binding pocket, stabilized by interactions between the tetrahydronaphthyridine and the αv subunit metal ion-dependent adhesion site (MIDAS) [2].

αvβ6 integrin binding kinetics dissociation half-life target engagement duration of action

Aqueous Solubility Optimized for Inhaled Delivery: GSK3008348 vs. Oral αvβ6 Antagonists

GSK3008348 was specifically optimized to achieve high aqueous solubility compatible with nebulization and direct pulmonary delivery. The compound exhibits solubility in saline at pH 7 of >71 mg/mL, enabling formulation as an aqueous solution for inhalation [1]. This property stands in stark contrast to next-generation oral αvβ6 inhibitors developed from the same chemical series, which possess solubility in physiological media of >2 mg/mL [2]. While both solubility values are adequate for their respective routes of administration, the >35-fold higher solubility of GSK3008348 is a direct consequence of its optimization for the inhaled route and reflects a deliberate trade-off between solubility and passive permeability. GSK3008348 exhibits moderate permeability and high clearance, properties that are undesirable for oral administration but advantageous for minimizing systemic exposure following pulmonary delivery [3].

αvβ6 integrin solubility inhaled drug delivery formulation physicochemical properties

In Vivo Efficacy: GSK3008348 Reduces Lung Collagen Deposition in the Bleomycin-Induced Fibrosis Model

In the murine bleomycin-induced lung fibrosis model, intranasal administration of GSK3008348 (3 mg/kg) resulted in a significant reduction in lung collagen levels, a primary endpoint for anti-fibrotic activity [1]. The compound also decreased serum C3M levels, a clinically relevant biomarker of IPF disease progression . This efficacy is attributed to the compound's ability to engage αvβ6 integrins in fibrotic lung tissue, induce receptor internalization and lysosomal degradation, and thereby inhibit TGFβ activation [1]. The inhaled route of administration is integral to this outcome, as it delivers the compound directly to the site of pathology while limiting systemic exposure. While other αvβ6 inhibitors have shown efficacy in this model, GSK3008348 is distinguished by its combination of high local potency, sustained target engagement, and a pharmacokinetic profile tailored for topical lung delivery [2].

αvβ6 integrin lung fibrosis bleomycin model collagen deposition in vivo pharmacology

Optimal Research and Procurement Applications for GSK3008348 (3S)-3-(3-(3,5-Dimethyl pyrazol-1-yl)phenyl)-4-((3S)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid


Preclinical In Vivo Studies of Inhaled Anti-Fibrotic Therapy in Rodent Models of Pulmonary Fibrosis

GSK3008348 is uniquely suited for intranasal or nebulized administration in rodent models of lung fibrosis, including the bleomycin-induced and Ad-TGFβ models. Its high aqueous solubility (>71 mg/mL) enables precise dosing by inhalation, while its 7-hour receptor dissociation half-life ensures sustained target engagement following a single daily dose [1][2]. Researchers can use GSK3008348 as a positive control for αvβ6-mediated TGFβ inhibition or as a tool to dissect the contribution of αvβ6 to fibrogenesis in genetically modified models. Procurement of this specific compound, rather than an oral analog, is essential to achieve the local lung exposure and pharmacodynamic profile required for inhaled efficacy readouts .

In Vitro Target Engagement and Selectivity Profiling Across the RGD Integrin Family

Investigators requiring a well-characterized αvβ6 inhibitor for cell-based assays can rely on GSK3008348's defined selectivity profile (IC50s of 3.9 nM, 50 nM, 1,000 nM, and 16 nM against αvβ1, αvβ3, αvβ5, and αvβ8, respectively) to attribute phenotypic outcomes specifically to αvβ6 blockade [1]. The compound is appropriate for use in normal human bronchial epithelial (NHBE) cells, where it induces rapid internalization and degradation of αvβ6 and reduces SMAD2 phosphorylation, providing a robust pharmacodynamic marker for target modulation [2]. Its sub-nanomolar Ki (0.01 nM) permits experiments at low nanomolar concentrations, minimizing off-target effects that could arise from less potent or less selective inhibitors .

Comparative Analysis of Inhaled vs. Oral αvβ6 Inhibitor Pharmacology in Translational Studies

GSK3008348 serves as the benchmark inhaled αvβ6 antagonist for head-to-head comparisons with emerging oral agents such as GSK3335103 or the 2024 oral series [1]. Its distinct pharmacokinetic profile—high clearance, low oral bioavailability, and high lung retention—contrasts sharply with oral candidates optimized for systemic exposure and enables side-by-side evaluation of route-dependent efficacy and safety [2]. Such comparative studies are critical for understanding the therapeutic index of αvβ6 inhibition and for guiding the selection of clinical candidates for specific patient populations. Procuring GSK3008348 ensures access to the compound with the most extensive published dataset for inhaled αvβ6 pharmacology .

Development and Validation of Nebulized Formulations for Pulmonary Delivery of Small Molecule Integrin Antagonists

Formulation scientists developing inhaled therapies can utilize GSK3008348 as a model compound for assessing nebulizer compatibility, aerosol particle size distribution, and lung deposition efficiency. Its solubility in saline at pH 7 (>71 mg/mL) eliminates the need for complex solubilization strategies, enabling straightforward preparation of dosing solutions [1]. The compound's moderate permeability and high clearance are representative of inhaled drug candidates, providing a relevant benchmark for evaluating new formulation technologies [2]. Procuring GSK3008348 with documented purity (≥95%) and batch-specific analytical data ensures reproducibility in formulation development studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK 3008348

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.